molecular formula C11H19NO2 B3163562 (2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-acetic acid CAS No. 88461-91-0

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-acetic acid

Cat. No. B3163562
CAS RN: 88461-91-0
M. Wt: 197.27 g/mol
InChI Key: SZISVVSXLCUDMM-UHFFFAOYSA-N
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Description

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-acetic acid, also known as TMPTA, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, an aromatic compound found in many natural products, and is a four-carbon molecule with two methyl groups and two hydrogen atoms attached. TMPTA has been studied for its potential as a synthetic reagent, its use in drug delivery systems, and its role in biochemical and physiological processes.

Scientific Research Applications

Quantum Chemical Properties

A study conducted by Bouklah et al. (2012) employed Density Functional Theory (DFT) and quantum chemical calculations to investigate the molecular properties of a series of compounds, including derivatives similar to (2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-acetic acid. This research provides insights into the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the reactivity and stability of these compounds in various chemical environments (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Synthesis and Characterization

Kashparova et al. (2002) focused on the synthesis of 2,2,6,6-Tetramethylpiperidine derivatives, exploring the conditions under which high yields of (2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-acetic acid can be achieved. Their work highlights the methodological advancements in the synthesis of such complex molecules, which is essential for their application in various scientific research fields (Kashparova, Kagan, Kashparov, & Zhukova, 2002).

Luminescence Properties

The study by Rodríguez-Ubis et al. (1997) describes the synthesis of novel pyrazole-containing complexing acids that form stable complexes with lanthanides such as EuIII and TbIII. These complexes exhibit significant luminescence properties, which could be utilized in bioaffinity applications and the development of luminescent materials. The modification of pyridine rings in these compounds significantly affects their luminescence characteristics, indicating the potential for tailored synthesis of luminescent probes and materials (Rodríguez-Ubis, Sedano, Barroso, Juanes, & Brunet, 1997).

Corrosion Inhibition

Bouklah et al. (2005) investigated the corrosion inhibition properties of compounds similar to (2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-acetic acid. Their study demonstrates how these compounds can act as effective corrosion inhibitors for steel in sulfuric acid solutions, showcasing their potential application in industrial corrosion protection (Bouklah, Ouassini, Hammouti, & E. Idrissi, 2005).

Catalysis and Synthetic Applications

A study by Zhu and Seidel (2017) demonstrated the use of acetic acid as a promoter in redox-neutral annulations involving dual C–H bond functionalization. This research highlights the catalytic capabilities of acetic acid derivatives in facilitating complex synthetic transformations, which could be relevant for the synthesis of functionalized tetrahydropyridines and related compounds (Zhu & Seidel, 2017).

properties

IUPAC Name

2-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2)6-8(5-9(13)14)7-11(3,4)12-10/h6,12H,5,7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZISVVSXLCUDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(N1)(C)C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-acetic acid
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(2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridin-4-yl)-acetic acid
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